3-(3-Chlorophenyl)azetidine, trifluoroacetic acid

Description

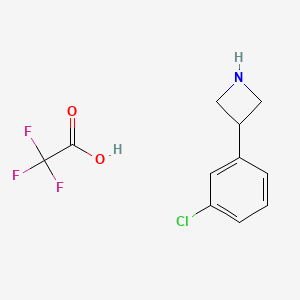

3-(3-Chlorophenyl)azetidine, trifluoroacetic acid is a heterocyclic organic compound consisting of an azetidine ring (a four-membered nitrogen-containing ring) substituted at the 3-position with a 3-chlorophenyl group. The trifluoroacetic acid (TFA) acts as a counterion, stabilizing the protonated azetidine nitrogen. This compound is primarily utilized in medicinal chemistry and organic synthesis as an intermediate for drug candidates, particularly in the development of protease inhibitors and cannabinoid receptor modulators .

Key physicochemical properties include:

- Molecular formula: $ \text{C}9\text{H}9\text{ClN} \cdot \text{C}2\text{HF}3\text{O}_2 $

- Molecular weight: ~280–285 g/mol (varies by salt form) .

- Solubility: Soluble in polar aprotic solvents (e.g., DMSO, methanol) and chlorinated solvents (e.g., chloroform) .

- Synthetic route: Typically synthesized via Boc-deprotection of $ N $-Boc-3-(3-chlorophenyl)azetidine using TFA in dichloromethane or DMSO, followed by purification .

Properties

IUPAC Name |

3-(3-chlorophenyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.C2HF3O2/c10-9-3-1-2-7(4-9)8-5-11-6-8;3-2(4,5)1(6)7/h1-4,8,11H,5-6H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYGSQZQMXSETO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)Cl.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443238-83-2 | |

| Record name | 3-(3-chlorophenyl)azetidine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity

Research indicates that derivatives of 3-(3-Chlorophenyl)azetidine exhibit significant antibacterial properties. For example, compounds related to this structure have shown activity against Mycobacterium tuberculosis, with some variations demonstrating superior efficacy compared to established antibiotics like isoniazid . The introduction of halogen substituents on the phenyl ring has been linked to enhanced antibacterial activity .

2. Neuroprotective Effects

Studies have highlighted the potential of azetidine derivatives as inhibitors of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. These compounds may offer neuroprotective effects by mitigating oxidative stress and other harmful stimuli associated with neurodegeneration .

3. Cannabinoid Receptor Modulation

Some azetidine derivatives have been identified as modulators of the Cannabinoid-1 receptor, which could be beneficial in treating various conditions including cognitive disorders and substance abuse disorders. These compounds may act as antagonists or inverse agonists at this receptor, providing avenues for therapeutic intervention in psychosis and anxiety disorders .

Organic Synthesis Applications

1. Synthesis of Fluorinated Compounds

Trifluoroacetic acid serves as a valuable reagent in organic synthesis due to its strong acidity and ability to stabilize reactive intermediates. It is widely utilized in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals . The compound can also act as a protective agent for hydroxyl and amino groups during synthetic transformations, facilitating complex organic reactions .

2. Role in Chromatography

In high-performance liquid chromatography (HPLC), trifluoroacetic acid is commonly used as an ion-pairing reagent to improve peak shapes and separation efficiency for peptides and proteins. Its volatility allows for easy removal from samples post-analysis, making it advantageous for analytical applications .

Case Studies

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)azetidine, trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following azetidine-TFA derivatives are structurally related but differ in substituent groups, which influence reactivity, stability, and pharmacological activity:

Substituent Impact :

- Chlorine (Cl) : Enhances lipophilicity and stability via inductive effects, making it suitable for CNS-targeting drugs .

- Fluorine (F) : Increases polarity and metabolic stability while reducing off-target interactions .

- Trifluoromethyl (CF₃) : Improves bioavailability and resistance to oxidative degradation .

Key Findings :

Stability and Bioactivity :

Physicochemical and Stability Data

| Property | 3-(3-Chlorophenyl)azetidine, TFA | 3-(2-Fluorophenyl)azetidine, TFA | 3-(4-Fluorophenyl)azetidin-3-ol, TFA |

|---|---|---|---|

| LogP | 2.1 | 1.8 | 0.9 |

| Solubility in Water (mg/mL) | <1 | 2.5 | 15 |

| Thermal Stability (°C) | 180–200 | 160–180 | 140–160 |

Data derived from solubility studies and thermal gravimetric analysis .

Biological Activity

3-(3-Chlorophenyl)azetidine, trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C10H10ClF3N

- Molecular Weight : 235.64 g/mol

The compound features an azetidine ring substituted with a chlorophenyl group and is associated with trifluoroacetic acid, which may enhance its solubility and stability in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Investigated for its potential to inhibit bacterial growth.

- Anticancer Properties : Shows promise in targeting cancer cells through apoptosis induction.

- Neuroprotective Effects : Potential applications in neurodegenerative disease models.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoroacetic acid component may enhance the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

Proposed Mechanisms:

- Apoptosis Induction : The compound may activate caspases and PARP cleavage, leading to programmed cell death in cancer cells.

- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- Antimicrobial Studies : In vitro tests demonstrated significant antibacterial activity against various strains, suggesting potential as a novel antibiotic agent.

- Cancer Research : In vivo studies using xenograft models indicated that the compound effectively reduced tumor growth by inducing apoptosis in cancer cells. For instance, it was found to significantly lower tumor volumes compared to control groups .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.